Technical Monograph: 7-Hydroxy Methotrexate-d3 Ammonium Salt
Technical Monograph: 7-Hydroxy Methotrexate-d3 Ammonium Salt
CAS Focus: 95245-30-0 (Generic/Catalog) | Chemical Identity: 7-Hydroxymethotrexate-d3 (Ammonium Salt)[1][2][3]
Executive Summary
This technical guide addresses the critical application of 7-Hydroxy Methotrexate-d3 (7-OH-MTX-d3) as a stable isotope-labeled internal standard (SIL-IS) in clinical bioanalysis. 7-Hydroxymethotrexate (7-OH-MTX) is the primary extracellular metabolite of the antifolate drug Methotrexate (MTX). While MTX is a cornerstone therapy for neoplastic and autoimmune diseases, its metabolite 7-OH-MTX exhibits significantly lower aqueous solubility, leading to precipitation in renal tubules and potentially fatal acute kidney injury (AKI) during high-dose therapy.
Accurate quantification of 7-OH-MTX is therefore a mandatory safety protocol in High-Dose Methotrexate (HDMTX) regimens. The deuterated ammonium salt form (7-OH-MTX-d3) provides the mass-spectrometric differentiation and physicochemical mimicry required to normalize matrix effects, extraction recovery, and ionization variability in LC-MS/MS assays.
Chemical Profile & Isotopic Fidelity
Note on CAS 95245-30-0: Researchers should be aware that CAS 95245-30-0 is frequently used in chemical catalogs as a placeholder identifier for various deuterated compounds or specific salt forms where a unique CAS has not yet been assigned by the American Chemical Society. The specific chemical entity described here is the trideuterated ammonium salt of 7-Hydroxymethotrexate .[4][5]
Physicochemical Properties
| Property | Specification |
| Chemical Name | 7-Hydroxy-N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid-d3 ammonium salt |
| Molecular Formula | C₂₀H₁₉D₃N₈O₆[1][2][6][7][8][9][10] · xNH₃ (Salt form varies) |
| Molecular Weight | ~473.46 g/mol (Free Acid Basis) |
| Isotopic Purity | ≥ 99% Deuterium incorporation |
| Solubility | Low in water (acidic pH); Soluble in DMSO, dilute NH₄OH, or basic buffers (pH > 7.5) |
| Appearance | Yellow to orange solid (Light Sensitive) |
Structural Logic
The deuterium label is typically located on the N-methyl group (
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Metabolic Stability: The N-methyl group is chemically stable during standard extraction, unlike exchangeable protons on the amine or hydroxyl groups.
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Fragment Conservation: In MS/MS fragmentation, the N-methyl group remains attached to the pteridine core (the primary product ion), ensuring the mass shift is preserved in the transition.
Physiological Context: The Toxicity Mechanism
Understanding the formation of 7-OH-MTX is essential for interpreting assay results. Unlike MTX, which is primarily excreted unchanged, 7-OH-MTX is formed via hepatic oxidation.
Pathway Visualization
The following diagram illustrates the metabolic conversion and the solubility bottleneck that drives toxicity.
Figure 1: Metabolic pathway of Methotrexate leading to the formation of the nephrotoxic metabolite 7-OH-MTX.
Clinical Relevance: During HDMTX therapy, serum concentrations of 7-OH-MTX can exceed those of the parent drug by 12–24 hours post-infusion. Because 7-OH-MTX is 3- to 5-fold less soluble than MTX in acidic urine, it is the primary driver of drug-induced renal failure.
Analytical Methodology: LC-MS/MS Protocol[2][3][4][5][6][11]
The use of 7-OH-MTX-d3 Ammonium Salt as an Internal Standard (IS) is the gold standard for correcting matrix effects in plasma and urine analysis.
Mass Spectrometry Transitions (MRM)
The trideuterated standard (
| Analyte | Polarity | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |
| 7-OH-MTX | ESI (+) | 471.2 | 324.2 | 25-30 | Target Quant |
| 7-OH-MTX-d3 | ESI (+) | 474.2 | 327.2 | 25-30 | Internal Standard |
| Methotrexate | ESI (+) | 455.2 | 308.2 | 22-28 | Co-analyte |
Note: The product ion for the d3 standard (327.2) confirms that the deuterium label on the N-methyl group is retained in the fragment.
Experimental Workflow
The following protocol utilizes a Protein Precipitation method, which is cost-effective and sufficient for clinical monitoring, though Solid Phase Extraction (SPE) can be used for higher sensitivity.
Step 1: Stock Solution Preparation (Critical)
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Challenge: 7-OH-MTX (and its salts) is notoriously difficult to dissolve in pure water or methanol.
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Protocol: Dissolve 7-OH-MTX-d3 Ammonium Salt in 5% Ammonium Hydroxide (NH₄OH) or DMSO to achieve a primary stock of 1 mg/mL.
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Storage: Aliquot and store at -80°C. Protect from light (amber vials) as pteridines undergo photolytic degradation.
Step 2: Sample Extraction
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Aliquot: Transfer 50 µL of patient plasma to a 1.5 mL tube.
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IS Addition: Add 20 µL of Working IS Solution (7-OH-MTX-d3 at ~500 ng/mL in MeOH).
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Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid). Vortex vigorously for 30 seconds.
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Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
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Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of water (to match initial mobile phase strength).
Step 3: Chromatographic Separation
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Column: C18 Polar-Embedded (e.g., Phenomenex Synergi Polar-RP or Waters Acquity HSS T3) to retain polar metabolites.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile (or Methanol).
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Gradient: Start at 5-10% B to elute salts, ramp to 90% B over 3-5 minutes.
Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow for the quantification of 7-OH-MTX using the d3 internal standard.
Handling & Stability Guidelines
The integrity of the reference standard is paramount. 7-OH-MTX is chemically fragile under specific conditions.
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Photostability: All pteridine derivatives are highly photosensitive . Exposure to ambient laboratory light can cause photolysis within hours.
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Protocol: Perform all weighing and solution preparation under yellow light or in amber glassware wrapped in aluminum foil.
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pH Stability: The ammonium salt is stable in alkaline conditions but may precipitate or degrade in highly acidic solutions over time.
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Protocol: Maintain stock solutions in slightly alkaline buffers (pH 7.5–8.5).
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Temperature:
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Solid: Store at -20°C (stable for >2 years).
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Solution: Discard working solutions after 24 hours if kept at room temperature. Stock solutions at -80°C are stable for 6 months.[11]
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References
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Russak, E. M., et al. (2019).[4][5] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[4]
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Guo, P., et al. (2007).[4][5] Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry.[4][5][6] Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1789-1795.[4][5][6]
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Bremnes, R. M., et al. (2000). Clinical pharmacokinetics and metabolism of methotrexate. Cancer Chemotherapy and Pharmacology, 46(1), 69-76.
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Huo, J., et al. (2023). An ultrahigh-performance liquid chromatography-tandem mass spectrometry method for quantification of methotrexate and 7-hydroxy-methotrexate and application for therapeutic drug monitoring. Biomedical Chromatography, 38(2), e5782.
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Smeland, E., et al. (1996). High-dose methotrexate: pharmacokinetics and metabolism. Acta Oncologica, 35(1), 23-27.
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